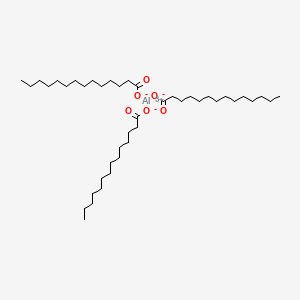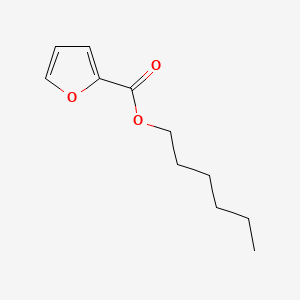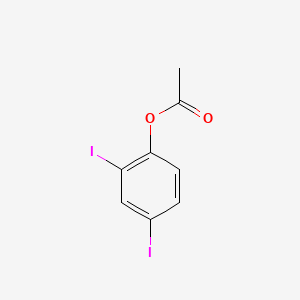
Phenol, 2,4-diiodo-, acetate
描述
Phenol, 2,4-diiodo-, acetate is an organic compound with the molecular formula C₈H₆I₂O₂ and a molecular weight of 387.9410 g/mol . This compound is a derivative of phenol, where two iodine atoms are substituted at the 2 and 4 positions, and an acetate group is attached to the hydroxyl group of the phenol ring.
准备方法
The synthesis of phenol derivatives, including Phenol, 2,4-diiodo-, acetate, can be achieved through various methods. One common method involves the nucleophilic aromatic substitution of phenol with iodine in the presence of a suitable catalyst . Another method includes the oxidation of aryl silanes, which is an aromatic variation of the Fleming-Tamao oxidation . Industrial production methods often involve the use of high-pressure and high-temperature conditions to facilitate the reaction.
化学反应分析
Phenol, 2,4-diiodo-, acetate undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group in phenol is a strongly activating, ortho- and para-directing substituent, making the aromatic ring highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.
Oxidation and Reduction: Phenol derivatives can undergo oxidation to form quinones or reduction to form hydroquinones.
Substitution Reactions: The acetate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include halogens, nitric acid, sulfuric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Phenol, 2,4-diiodo-, acetate has a wide range of applications in scientific research:
作用机制
The mechanism of action of Phenol, 2,4-diiodo-, acetate involves its interaction with various molecular targets and pathways. The hydroxyl group in phenol can form hydrogen bonds with biological molecules, affecting their structure and function . The iodine atoms can participate in halogen bonding, further influencing the compound’s biological activity. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding phenol derivative, which can then exert its effects on cellular processes .
相似化合物的比较
Phenol, 2,4-diiodo-, acetate can be compared with other phenol derivatives such as:
Phenol: The parent compound, which has a hydroxyl group attached to a benzene ring.
2,4-Dichlorophenol: A similar compound where chlorine atoms are substituted at the 2 and 4 positions instead of iodine.
2,4-Dibromophenol: Another similar compound with bromine atoms at the 2 and 4 positions.
The uniqueness of this compound lies in the presence of iodine atoms, which impart distinct chemical and biological properties compared to other halogenated phenols.
属性
IUPAC Name |
(2,4-diiodophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6I2O2/c1-5(11)12-8-3-2-6(9)4-7(8)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMGMCWDIJHCJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190400 | |
| Record name | Phenol, 2,4-diiodo-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36914-80-4 | |
| Record name | Phenol, 2,4-diiodo-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036914804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,4-diiodo-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


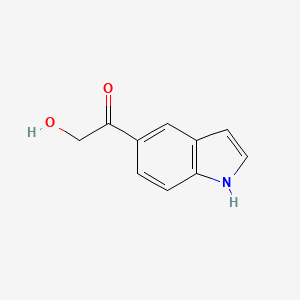
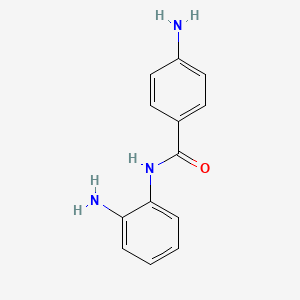

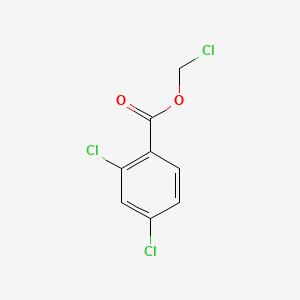
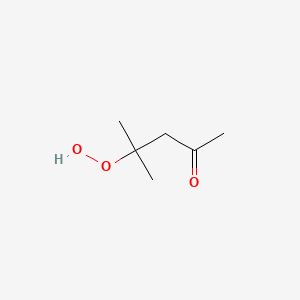
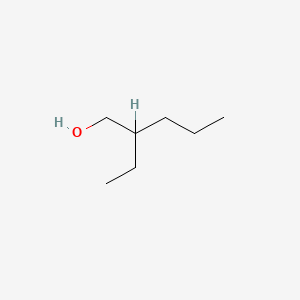

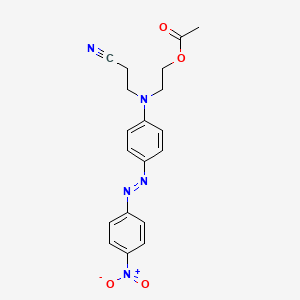
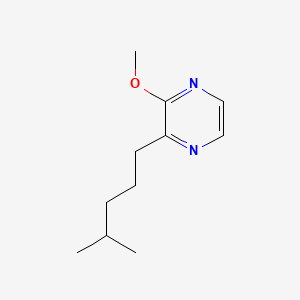
![7-(4-(Diethylamino)-2-ethoxyphenyl)-7-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B1595490.png)

![2-[(4-Phenylpiperazin-1-yl)methyl]quinoline](/img/structure/B1595492.png)
